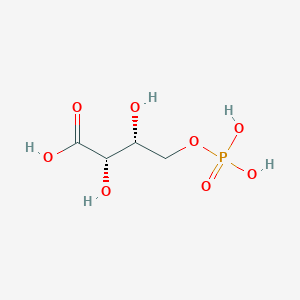
4-phospho-D-threonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phospho-D-threonic acid is a 4-phosphothreonic acid derived from D-threonic acid. It derives from a D-threonic acid. It is a conjugate acid of a 4-O-phosphonato-D-threonate(3-). It is an enantiomer of a 4-phospho-L-threonic acid.
Applications De Recherche Scientifique
Biochemical and Enzymatic Studies
4-Phospho-D-threonic acid serves as a crucial intermediate in the biosynthesis of important biomolecules. Its significance is highlighted in the following areas:
- Enzyme Inhibition : It has been identified as an inhibitor of ribose 5-phosphate isomerase, which is essential for the pentose phosphate pathway. This pathway is critical for nucleotide synthesis and cellular metabolism . The availability of this compound facilitates kinetic and structural studies of enzymes involved in these pathways, allowing researchers to better understand enzyme mechanisms and interactions.
- Metabolite Role : In Escherichia coli, this compound is recognized as a metabolite, indicating its involvement in various metabolic processes . Its role in bacterial metabolism can provide insights into metabolic pathways that could be exploited for biotechnological applications.
Synthetic Biology and Metabolic Engineering
Recent advancements have demonstrated the potential of this compound in synthetic biology:
- Biosynthetic Pathways : Researchers have constructed synthetic pathways that utilize this compound to produce valuable platform chemicals like 2,4-dihydroxybutyric acid. This process involves a series of enzymatic reactions that convert simple substrates into complex molecules, showcasing the compound's versatility as a building block in synthetic biology .
- Carbon-Conserving Strategies : The compound has been employed in carbon-conserving biosynthetic strategies, which are crucial for developing sustainable production methods for various chemicals. By integrating this compound into these pathways, researchers can enhance yield and efficiency while minimizing waste .
Research Methodology and Case Studies
The synthesis and application of this compound have been documented through various methodologies:
- Synthesis Techniques : A straightforward synthesis route has been developed from inexpensive precursors such as D-erythronolactone. This method yields significant quantities of this compound, making it accessible for extensive research applications .
- Case Studies : Studies involving the utilization of this compound include its application in enzyme kinetics and structural biology. For example, the investigation into ribose 5-phosphate isomerase using this compound has provided insights into enzyme regulation and function .
Comparative Data Table
The following table summarizes key properties and applications of this compound:
| Property/Application | Details |
|---|---|
| Chemical Structure | C₄H₉O₈P |
| Role in Metabolism | Metabolite in E. coli; involved in nucleotide synthesis |
| Enzyme Interaction | Inhibitor of ribose 5-phosphate isomerase |
| Synthetic Pathway Utilization | Used to produce platform molecules like 2,4-dihydroxybutyric acid |
| Synthesis Method | Derived from D-erythronolactone through a five-step synthesis process |
Propriétés
Formule moléculaire |
C4H9O8P |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
(2S,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3+/m1/s1 |
Clé InChI |
ZCZXOHUILRHRQJ-GBXIJSLDSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















